Idropranolol - 27581-02-8

Idropranolol

Catalog Number: EVT-432204
CAS Number: 27581-02-8
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Idropranolol is derived from the class of compounds known as beta blockers, which are primarily used to manage heart-related conditions such as hypertension and arrhythmias. It is structurally similar to Propranolol but has distinct pharmacological properties that make it suitable for specific therapeutic applications. The compound's IUPAC name is 1-(1-methylindol-2-yl)propan-2-ol, and its CAS number is 27581-02-8 .

Synthesis Analysis

The synthesis of Idropranolol typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate indole derivatives and propanol.
  2. Reagents: Common reagents include acids or bases to facilitate the reaction, often under controlled temperature conditions.
  3. Methodology: A common approach involves the alkylation of an indole derivative with a propanol derivative in the presence of a catalyst. The reaction conditions are usually optimized for yield and purity, often requiring refluxing in solvents like ethanol or acetic acid .

Technical Details

  • Temperature: Reactions are generally conducted at elevated temperatures (around 60-80°C) to ensure complete conversion.
  • Duration: Typical reaction times can range from several hours to overnight, depending on the specific method employed.
  • Purification: Post-synthesis, Idropranolol is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products.
Molecular Structure Analysis

Idropranolol features a complex molecular structure characterized by:

  • Molecular Formula: C₁₆H₂₃NO₂
  • Molecular Weight: Approximately 261.37 g/mol
  • Chirality: The compound possesses one chiral center, which contributes to its pharmacological activity.

Structural Features

The structure includes:

  • An indole ring system that contributes to its lipophilicity and ability to cross biological membranes.
  • A secondary alcohol group that plays a crucial role in its binding affinity to beta receptors.
Chemical Reactions Analysis

Idropranolol undergoes various chemical reactions that can modify its structure and activity:

  1. Oxidation: The secondary alcohol can be oxidized to form ketones or aldehydes.
  2. Reduction: It can be reduced under specific conditions to yield dihydro derivatives.
  3. Substitution Reactions: Electrophilic substitution can introduce functional groups onto the indole ring.

Reaction Conditions

  • Oxidizing Agents: Common agents include chromium trioxide or potassium permanganate.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used for reduction processes .
Mechanism of Action

Idropranolol acts primarily as a non-selective beta-adrenergic antagonist:

  1. Binding Affinity: It competes with catecholamines (epinephrine and norepinephrine) for binding sites on both beta-1 and beta-2 adrenergic receptors.
  2. Physiological Effects:
    • Inhibition of beta-1 receptors leads to decreased heart rate and myocardial contractility, resulting in lower blood pressure.
    • Blockade of beta-2 receptors can cause bronchoconstriction but is less significant compared to its effects on cardiac tissue.

Pharmacodynamics

The drug's efficacy is influenced by factors such as dosage, route of administration (oral or intravenous), and patient-specific variables like liver metabolism .

Physical and Chemical Properties Analysis

Idropranolol exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Approximately 100–102°C.
  • pH Range: Solutions typically have a pH around 6–7 when dissolved in water .
Applications

Idropranolol has several significant applications in clinical settings:

  1. Cardiovascular Treatment: Used primarily for managing hypertension, angina pectoris, and certain types of arrhythmias.
  2. Anxiety Disorders: Effective in treating performance anxiety due to its ability to mitigate physiological symptoms associated with anxiety.
  3. Migraine Prophylaxis: Employed as a preventive treatment for migraine headaches.

Research Applications

Ongoing research continues to explore Idropranolol's potential in treating other conditions such as post-traumatic stress disorder and certain types of tremors .

Historical Development and Evolution of Pharmacological Applications

Discovery and Initial Cardiovascular Focus

Propranolol's development began in 1958 when Scottish pharmacologist Sir James Black at Imperial Chemical Industries (ICI) sought to create a therapeutic agent for angina pectoris by targeting myocardial oxygen demand rather than coronary vasodilation. Inspired by Raymond Ahlquist's theory of alpha and beta adrenergic receptors, Black systematically developed compounds to block catecholamine effects on the heart. The synthesis pathway involved alkylation of phenoxide with epichlorohydrin, followed by ring opening with isopropylamine to yield the aryloxypropanolamine structure essential for beta-adrenergic blockade [4] [5]. Propranolol ((RS)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol) emerged as the clinically viable compound after initial candidates like pronethalol showed carcinogenic potential in preclinical studies [5].

The drug received FDA approval in 1967 and revolutionized cardiovascular therapeutics through multiple mechanisms:

  • Angina Pectoris Management: By blocking cardiac β1-adrenergic receptors, propranolol reduced heart rate, contractility, and systolic pressure, thereby decreasing myocardial oxygen consumption during exertion. This addressed the fundamental pathophysiology of angina more effectively than existing vasodilators like nitroglycerin [1] [4].
  • Antiarrhythmic Effects: Propranolol suppressed sinoatrial node automaticity and atrioventricular node conduction, proving effective against supraventricular tachyarrhythmias (SVTs) and ventricular arrhythmias. Landmark studies demonstrated its efficacy in infant SVT, with success rates of 67.3% during inpatient care and 87.7% recurrence-free survival post-discharge [2] [9].
  • Post-Myocardial Infarction (MI) Mortality Reduction: The Beta-Blocker Heart Attack Trial (BHAT, 1982), a multicenter randomized study (N=3,837), demonstrated propranolol's profound impact on post-MI outcomes. It significantly reduced total mortality (7.2% vs. 9.8% placebo), cardiovascular mortality (6.6% vs. 8.9%), and sudden death (3.3% vs. 4.6%). This cemented its role in secondary MI prevention [2] [4].
  • Hypertension Control: While initially a first-line antihypertensive, propranolol's role evolved due to diabetes risk concerns in the elderly. Its mechanism involves reducing cardiac output, inhibiting renin release from renal juxtaglomerular cells, and modulating central sympathetic outflow [1] [6].

Table 1: Key Initial Cardiovascular Indications and Mechanisms of Propranolol

Cardiovascular IndicationPrimary Mechanism of ActionKey Clinical Trial/Evidence
Angina Pectoris↓ Myocardial O₂ demand via reduced heart rate, contractility, and systolic pressureICI clinical development program (1960s)
Supraventricular TachycardiaSuppression of SA node automaticity and AV node conductionBarton et al. study (N=287 infants) [2]
Post-Myocardial Infarction↓ Cardiac workload, antiarrhythmic effects, ↓ platelet aggregationBeta-Blocker Heart Attack Trial (N=3,837) [2]
Hypertension↓ Cardiac output, ↓ renin release, central sympathetic inhibitionJNC 8 Guidelines (contextual role) [1]
Hypertrophic Cardiomyopathy↓ Outflow tract obstruction via negative inotropyPediatric heart failure studies [2]

Propranolol's stereochemistry significantly influenced its pharmacology. The S(-)-enantiomer possesses approximately 100-fold greater beta-blocking activity than the R(+)-enantiomer due to superior fit within the β-adrenergic receptor binding pocket. Despite this, early clinical formulations used the racemic mixture. The drug's high lipophilicity facilitated blood-brain barrier penetration, contributing to both central effects (e.g., anxiety reduction) and side effects like vivid dreams [6] [9].

Serendipitous Discoveries in Non-Cardiovascular Indications

Propranolol's therapeutic versatility emerged through unexpected clinical observations and off-label use:

  • Infantile Hemangiomas (IH): The pivotal discovery occurred in 2008 when French clinicians Léauté-Labrèze et al. observed accelerated regression of facial hemangiomas in infants treated with propranolol for cardiac conditions. A case series of 11 infants demonstrated dramatic improvements in hemangioma size, color, and texture within 24 hours of initiating oral propranolol (2-3 mg/kg/day). This effect was mechanistically distinct from cardiovascular actions, involving triple inhibition of angiogenesis: a) Immediate vasoconstriction via unopposed alpha-adrenergic tone; b) Downregulation of pro-angiogenic factors (VEGF, bFGF, MMP-9); c) Induction of endothelial cell apoptosis. By 2014, propranolol (Hemangeol®) received FDA and EMA approval for IH, transforming a condition previously managed with high-dose corticosteroids or surgery [1] [7] [10].

  • Migraine Prophylaxis: During 1960s angina trials, investigators serendipitously noted reduced migraine frequency. Rabkin et al. formally documented this effect, leading to randomized trials. Propranolol (typically 80-240 mg/day) reduced migraine frequency by 44-65% versus 14% for placebo in a meta-analysis of 53 trials (N=2,403). Proposed mechanisms include stabilization of vascular tone, inhibition of cortical spreading depression, and reduced platelet aggregation. It remains a first-line prophylactic agent per international guidelines [1] [2] [6].

  • Essential Tremor: Clinical observations in the 1970s revealed propranolol's ability to reduce tremor amplitude (doses: 60-320 mg/day). Unlike cardioselective beta-blockers, its non-selectivity is crucial for blocking peripheral β2-receptors in muscle spindles. Central β-adrenergic blockade in the olivocerebellar pathway may also contribute. Propranolol became the first FDA-approved pharmacotherapy for essential tremor in 1973 [1] [3] [6].

  • Anxiety and Performance Stress: Propranolol's anxiolytic properties emerged from its ability to mitigate peripheral symptoms of adrenaline surges (tachycardia, tremor, sweating) without central sedation. While systematic reviews (e.g., Steenen et al., 2016) found limited efficacy for generalized anxiety disorder, it proved effective for performance anxiety (e.g., stage fright, musical performances) by disrupting the feedback loop between physical symptoms and psychological distress. Doses as low as 10-40 mg taken situationally blunted sympathetic arousal without cognitive impairment [3] [6] [9].

Table 2: Serendipitously Discovered Non-Cardiovascular Applications of Propranolol

IndicationKey Discovery EventProposed MechanismClinical Impact
Infantile HemangiomasAccidental regression in cardiac patients (2008)Vasoconstriction, ↓VEGF/bFGF, ↑apoptosisFirst-line systemic therapy; FDA approval 2014
Migraine ProphylaxisAngina trial observations (1960s)Vascular tone stabilization, ↓cortical spreadingFirst-line preventive agent per guidelines
Essential TremorClinical observations (1970s)Peripheral β2-blockade in muscle spindlesFirst FDA-approved pharmacotherapy (1973)
Performance AnxietyOff-label use for exam/speech anxietyBlunting peripheral sympathetic symptomsWidely used off-label; evidence for symptom control

Paradigm Shifts in Beta-Blocker Therapeutics

Propranolol's journey catalyzed fundamental shifts in medical understanding and drug development:

  • From Non-Selective to Receptor-Specific Agents: As the prototype non-selective β1/β2-blocker, propranolol illuminated the functional differences between adrenergic receptor subtypes. This spurred development of:
  • Cardioselective Agents: Practolol (withdrawn for toxicity) and later atenolol (1976) targeted β1-receptors, reducing pulmonary and metabolic side effects. Atenolol became one of history's best-selling cardiovascular drugs [4] [5].
  • Third-Generation Vasodilating Blockers: Nebivolol (β1-selective with NO-mediated vasodilation) and carvedilol (non-selective β/α1-blocker) improved hemodynamics and outcomes in heart failure, a condition once considered a contraindication for beta-blockade [4] [9].
  • Drug Repurposing for Rare Diseases: Propranolol's IH success established it as a model for therapeutic repurposing. Mechanistic insights from IH spurred trials in other rare conditions:
  • Hereditary Hemorrhagic Telangiectasia (HHT): Phase II trials (NCT03980752) exploit propranolol's antiangiogenic properties to reduce epistaxis severity and telangiectasia burden by downregulating VEGF and improving vessel maturity [10].
  • Von Hippel-Lindau (VHL) Disease: In vitro and early clinical data suggest propranolol (160-240 mg/day) induces apoptosis in hemangioblastoma and renal carcinoma cells by inhibiting catecholamine-driven HIF-2α accumulation, potentially delaying tumor progression [10] [7].
  • Lafora Disease (Progressive Myoclonic Epilepsy): Murine models demonstrate propranolol's ability to reduce neuroinflammation (astrocyte/microglia activation) and glycogen accumulation, offering a novel therapeutic approach for this fatal neurodegenerative disorder [10].
  • Psychoneuroimmunology and Oncology: Propranolol revealed the profound impact of β-adrenergic signaling on tumor progression. Chronic stress-induced norepinephrine release promotes metastasis via:
  • Stimulation of tumor cell invasion (MMP-2/9 upregulation)
  • Angiogenesis (VEGF induction)
  • Immune suppression (NK cell inhibition)Propranolol counteracts these effects. Clinical studies show improved survival in melanoma and ovarian cancer patients receiving perioperative propranolol, leading to ongoing trials combining it with checkpoint inhibitors [7] [10].
  • Receptor Pharmacology and Signaling Complexity: Propranolol helped elucidate nuances beyond simple receptor blockade:
  • Inverse Agonism: Propranolol suppresses basal signaling activity in constitutively active β2-receptor mutants, a property termed "inverse agonism" distinct from neutral antagonism.
  • Biased Signaling: It inhibits G-protein activation while allowing β-arrestin recruitment, influencing receptor internalization and MAPK pathway modulation.
  • Crosstalk with 5-HT Receptors: Off-target interactions with serotonin receptors (5-HT1A/1B) may contribute to migraine prophylaxis and anxiolytic effects [6] [9].

Table 3: Generational Evolution of Beta-Blockers Catalyzed by Propranolol

GenerationDefining CharacteristicsPrototype AgentsTherapeutic Advantages
First (Non-selective)Block β1 and β2 receptorsPropranolol, Timolol, NadololBroad applicability; cost-effectiveness
Second (Cardioselective)Preferential β1 blockadeAtenolol, Metoprolol, Bisoprolol↓ Bronchospasm, ↓ metabolic effects
Third (Vasodilating)Additional α1-blockade or NO releaseCarvedilol, Nebivolol, LabetalolImproved hemodynamics; heart failure mortality reduction

Properties

CAS Number

27581-02-8

Product Name

Idropranolol

IUPAC Name

1-(5,6-dihydronaphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h4-5,7-9,12,14,17-18H,3,6,10-11H2,1-2H3

InChI Key

JKLYFQUDQSQWRB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CCC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.